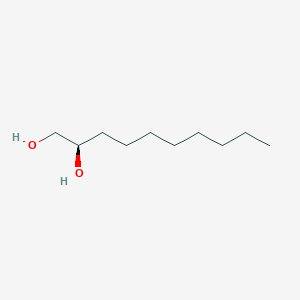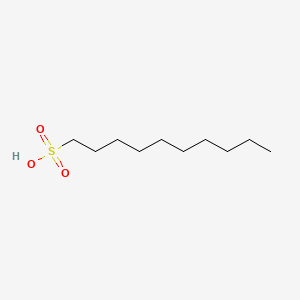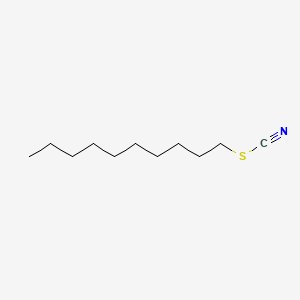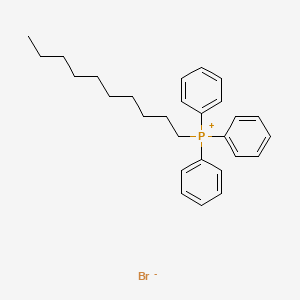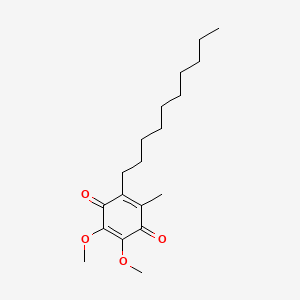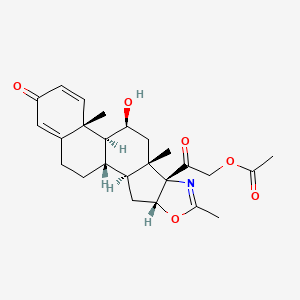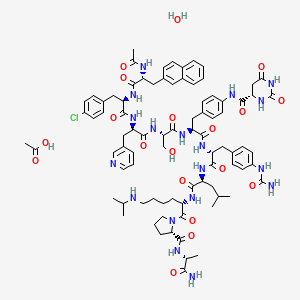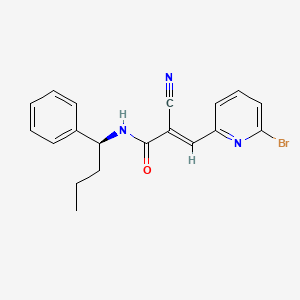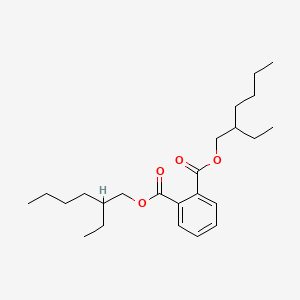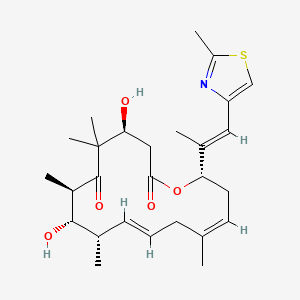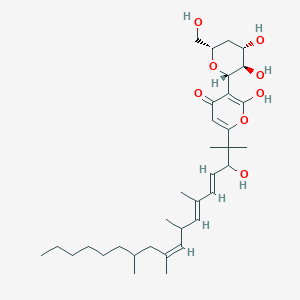
Deoxyfusapyrone
説明
Deoxyfusapyrone is a bioactive secondary metabolite isolated from Fusarium semitectum . It is an antifungal alpha-pyrone and shows strong antibiotic activity towards Geotrichum candidum .
Synthesis Analysis
A convergent and modular synthesis has been devised to construct the eight diastereoisomers of deoxyfusapyrone . The synthesis of the complex polyene chain is reported as is its connection to the pyrone moiety that is in the middle of the structure of the final target molecule . The structures of the new compounds were elucidated by a combination of spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with chemical reactions and calculations of NMR and ECD spectra .Chemical Reactions Analysis
The structures of the new compounds were elucidated by a combination of spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), along with chemical reactions and calculations of NMR and ECD spectra .Physical And Chemical Properties Analysis
The molecular weight of Deoxyfusapyrone is 590.8 g/mol . The IUPAC name is 3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one .科学的研究の応用
Antimicrobial Activity
Deoxyfusapyrone, along with fusapyrone and neofusapyrone, were isolated from the marine-derived fungus Fusarium sp. FH-146. These compounds exhibited antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.
Antiviral Properties
Pyrone-based derivatives, including deoxyfusapyrone, have shown remarkable antiviral properties . This suggests that they could be used in the development of antiviral medications.
Cytotoxic Activity
The cytotoxic activity of pyrone-based derivatives has been noted in scientific research . This means that deoxyfusapyrone could potentially be used in cancer treatment strategies.
Antitumor Activity
Pyrone-based derivatives have demonstrated antitumor activity . This suggests that deoxyfusapyrone could be explored for its potential use in cancer therapy.
Organic Synthesis
Pyrone-based derivatives are building blocks of various intermediates in organic synthesis . Therefore, deoxyfusapyrone could be used in the synthesis of various organic compounds.
Drug Development
Given their biocompatibility and the diverse range of biological properties they possess, pyrone-based derivatives are valuable for the development of drugs . Deoxyfusapyrone, being a pyrone-based derivative, could therefore play a significant role in the pharmaceutical industry.
特性
IUPAC Name |
3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-8-9-10-11-12-21(2)15-23(4)17-24(5)16-22(3)13-14-28(38)34(6,7)29-19-26(36)30(33(40)42-29)32-31(39)27(37)18-25(20-35)41-32/h13-14,16-17,19,21,24-25,27-28,31-32,35-39H,8-12,15,18,20H2,1-7H3/b14-13+,22-16+,23-17-/t21?,24?,25-,27-,28?,31+,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMGDLQIQYRDA-PWVYRXAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CC(=CC(C)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C/C(=C\C(C)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deoxyfusapyrone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is deoxyfusapyrone and where is it found?
A1: Deoxyfusapyrone is a naturally occurring antifungal compound, specifically a 3-substituted-4-hydroxy-6-alkyl-2-pyrone, originally isolated from rice cultures of the fungus Fusarium semitectum. [, , ] It has also been found in other Fusarium species, including Fusarium mangiferae and a marine-derived Fusarium species. [, , ]
Q2: What is the chemical structure of deoxyfusapyrone?
A2: Deoxyfusapyrone is a derivative of fusapyrone, differing in the structure of the aliphatic side chain attached to the pyrone ring. While the exact structure of deoxyfusapyrone was initially misreported, a structural revision was later published. [] For the corrected structure, please refer to the publication.
Q3: What is known about the biosynthesis of deoxyfusapyrone?
A3: Research on Fusarium mangiferae has revealed that deoxyfusapyrone biosynthesis is significantly reduced in the absence of the histone 3 lysine 9 (H3K9) methyltransferase, FmKmt1. [] This suggests epigenetic regulation of the biosynthetic pathway. Additionally, the polyketide synthase (PKS) FmPKS40 has been implicated in the biosynthesis of fusapyrone and, by extension, likely plays a role in deoxyfusapyrone biosynthesis. []
Q4: What is the antifungal activity spectrum of deoxyfusapyrone?
A4: Deoxyfusapyrone exhibits antifungal activity against a variety of filamentous fungi. [] Studies have shown it to be effective against plant pathogenic fungi such as Alternaria alternata, Ascochyta rabiei, Aspergillus flavus, Botrytis cinerea, Cladosporium cucumerinum, Phoma tracheiphila, and Penicillium verrucosum. [] Notably, Fusarium species, including the producing organism, displayed lower sensitivity. [] Deoxyfusapyrone also demonstrated activity against human pathogenic Aspergilli and, to a lesser extent, some Candida species. []
Q5: How does the antifungal activity of deoxyfusapyrone compare to fusapyrone?
A5: While both deoxyfusapyrone and fusapyrone possess antifungal properties, fusapyrone consistently demonstrates greater potency against tested fungi. []
Q6: Has the structure-activity relationship of deoxyfusapyrone been investigated?
A6: Although a comprehensive structure-activity relationship study specifically for deoxyfusapyrone has not been published, research on fusapyrone derivatives offers some insights. [] Modifications to the glycosyl residue, pyrone ring, and aliphatic chain of fusapyrone significantly impacted its antifungal activity and toxicity. [] These findings suggest that similar structural alterations in deoxyfusapyrone could influence its biological profile.
Q7: What is the toxicity profile of deoxyfusapyrone?
A7: Deoxyfusapyrone exhibits some toxicity toward Artemia salina larvae with an LC50 of 37.1 μM (21.8 μg/mL), while fusapyrone displayed no toxicity at the tested concentrations. [] Interestingly, deoxyfusapyrone did not exhibit phytotoxicity in plant-cell, wilt, chlorosis, or necrosis assays and even stimulated root elongation in tomato seedlings at certain concentrations. [] These findings suggest a degree of species-specificity in deoxyfusapyrone's toxicity.
Q8: Are there analytical methods available for the detection and quantification of deoxyfusapyrone?
A8: Yes, a high-performance liquid chromatography (HPLC) method has been developed for the simultaneous analysis of both fusapyrone and deoxyfusapyrone in crude extracts. [, ] This method uses a C-18 reverse phase column with a methanol-water mobile phase and UV detection at 285 nm. [] Furthermore, a combined medium pressure column chromatography and thin-layer chromatography (TLC) method enables the isolation and purification of both compounds from fungal cultures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



